molecular formula C17H17N3O2 B7879572 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid

1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid

Cat. No.: B7879572
M. Wt: 295.34 g/mol
InChI Key: OAVHDRIUBUZZGP-UHFFFAOYSA-N
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Description

1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrroloquinoxaline core with a piperidine carboxylic acid moiety, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the cyclization of functionalized pyrroles with quinoxaline derivatives. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)pyrroles under mild conditions, such as irradiation with visible light in the presence of carboxylic acid derivatives, can yield the desired pyrroloquinoxaline structure .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of catalytic amounts of boron trifluoride etherate in the presence of various aldehydes and ketones to facilitate the cyclization process. The scalability of these methods is demonstrated by their ability to produce the compound in gram-scale quantities with high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes such as protein kinases and receptors like 5-HT3. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]quinoxalines: Share the core structure but differ in functional groups attached to the ring system.

    Piperidine carboxylic acids: Similar in having the piperidine ring with a carboxylic acid group but lack the pyrroloquinoxaline core.

Uniqueness: 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.

Properties

IUPAC Name

1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(22)12-7-10-19(11-8-12)16-15-6-3-9-20(15)14-5-2-1-4-13(14)18-16/h1-6,9,12H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVHDRIUBUZZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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